N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a structurally complex molecule featuring a sulfonamide group, a dihydroimidazole ring, a thioether linkage, and a trifluoromethylbenzyl substituent. The sulfonamide moiety is a hallmark of bioactive molecules, often contributing to target binding and metabolic stability. The trifluoromethyl group is a common pharmacophore in medicinal chemistry, known to improve lipophilicity and resistance to oxidative metabolism.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O3S2/c1-25(2)31(28,29)17-8-6-15(7-9-17)18(27)26-11-10-24-19(26)30-13-14-4-3-5-16(12-14)20(21,22)23/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDAEWAVSHNQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the trifluoromethylbenzylthio group, and the sulfonamide formation. Common reagents used in these reactions include trifluoromethylbenzyl chloride, thiourea, and benzenesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have explored the potential of this compound in anticancer therapy. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For instance, it has been shown to inhibit certain kinases that are crucial for tumor growth and survival. A notable case study demonstrated that derivatives of this compound exhibited potent activity against various cancer cell lines, including breast and lung cancers, suggesting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory effects of this compound. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This effect has been observed in animal models of inflammatory diseases, where treatment with the compound resulted in reduced inflammation and improved clinical outcomes .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to act as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways related to cancer and inflammation. For example, inhibition assays revealed that this compound effectively inhibits the activity of certain proteases implicated in tumor metastasis .
Drug Delivery Systems
In material science, the compound's unique chemical structure has been utilized in developing drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of these drugs. This application is particularly relevant in formulating treatments for diseases where targeted delivery is crucial .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth by targeting specific kinases | Potent against breast and lung cancer cell lines |
| Antimicrobial Properties | Disrupts bacterial cell membranes | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Effects | Modulates inflammatory pathways | Reduces inflammation in animal models |
| Enzyme Inhibition Studies | Inhibits proteases involved in metastasis | Significant inhibition observed |
| Drug Delivery Systems | Enhances solubility of therapeutic agents | Improves bioavailability of drugs |
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal evaluated the efficacy of this compound against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Research : Another investigation focused on the antimicrobial potential of the compound against resistant bacterial strains. The study found that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .
- Inflammation Model : In a controlled animal study assessing inflammatory bowel disease, treatment with this compound resulted in significantly lower levels of inflammatory markers compared to control groups. Histological analysis showed reduced tissue damage and improved healing responses .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The trifluoromethyl group and imidazole ring are likely important for these interactions, contributing to the compound’s overall activity and specificity.
Comparison with Similar Compounds
Dihydroimidazole vs. Triazole ()
- 1,2,4-Triazole : Derivatives like [7–9] exhibit tautomerism (thione-thiol equilibrium), which is absent in the dihydroimidazole system. The triazole’s nitrogen-rich structure offers stronger hydrogen-bonding capabilities, whereas the dihydroimidazole’s carbonyl group introduces a polarizable electrophilic center .
Substituent Effects
- Trifluoromethyl vs.
- Fluorophenyl Groups : Compounds in (e.g., [7–9] ) feature 2,4-difluorophenyl groups, which are smaller than -CF₃ but contribute to similar electronic effects via fluorine’s electronegativity .
Spectral and Physicochemical Properties
Biological Activity
N,N-dimethyl-4-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfonamide group, an imidazole ring, and a trifluoromethylbenzylthio moiety. The chemical formula is , and its IUPAC name is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The sulfonamide functionality may contribute to antibacterial and antifungal properties by inhibiting bacterial dihydropteroate synthase .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- A549 (lung adenocarcinoma)
The compound showed IC50 values ranging from 12.50 µM to 42.30 µM across different cell lines, indicating moderate potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| A549 | 26.00 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The mechanism likely involves inhibition of bacterial growth through interference with metabolic pathways .
Case Studies and Research Findings
- Cytotoxicity Study : A study conducted by Jain et al. assessed the cytotoxic effects of related imidazole derivatives against various cancer cell lines, finding that modifications in the substituents significantly affected their potency .
- Antibacterial Evaluation : Sharma et al. evaluated a series of sulfonamide derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli, establishing a correlation between structural features and biological activity .
- Pharmacological Review : A comprehensive review highlighted the therapeutic potential of imidazole-containing compounds in drug design, particularly focusing on their anticancer and antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the key considerations for the multi-step synthesis of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential coupling of the sulfonamide, imidazole, and trifluoromethylbenzylthio moieties. Critical steps include:
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- Temperature control : Exothermic reactions (e.g., thioether formation) require cooling to 0–5°C to prevent side products .
- Validation : Monitor intermediates via TLC and confirm final purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
Q. How are HPLC and NMR spectroscopy employed to characterize this compound and assess purity?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm. Retention time and peak symmetry indicate purity; compare against synthetic byproducts (e.g., unreacted sulfonamide precursors) .
- NMR : Key signals include:
- ¹H NMR : A singlet at δ 3.1–3.3 ppm (N,N-dimethyl group), a triplet for imidazole protons (δ 4.5–4.7 ppm), and aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) confirm successful acylation .
Advanced Research Questions
Q. How can DFT calculations predict electronic properties and reactivity for rational drug design?
- Methodological Answer :
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., imidazole nitrogen) to predict binding interactions with biological targets .
- HOMO-LUMO gaps : Calculate energy gaps to assess redox stability. For this compound, a low gap (~3.5 eV) suggests potential for charge-transfer interactions .
- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate aqueous environments and refine pKa predictions for protonatable groups .
Q. How can contradictory data on reaction yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize solvent drying (e.g., molecular sieves for DMF) and catalyst purity (e.g., Pd/C for hydrogenation) to minimize batch variability .
- Biological assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) to confirm activity. For example, inconsistent IC50 values may arise from off-target effects in cell models .
Q. What strategies are used to design analogs based on structure-activity relationships (SAR)?
- Methodological Answer :
- Fragment replacement : Substitute the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to modulate binding affinity. QSAR models highlight the sulfonamide’s role in solubility and the benzylthio group’s impact on lipophilicity .
- Docking studies : Use crystal structures of target proteins (e.g., kinases) to prioritize analogs with improved steric complementarity .
Q. How does tautomerism in intermediates affect the final compound’s biological activity?
- Methodological Answer :
- Tautomer identification : For imidazole intermediates, IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹) confirms thione tautomer dominance, which influences hydrogen-bonding capacity .
- Biological impact : Thione tautomers exhibit stronger binding to cysteine proteases compared to thiol forms, as shown in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
